molecular formula C18H16O7 B14754521 Quercetin 3,5,3'-trimethyl ether

Quercetin 3,5,3'-trimethyl ether

Katalognummer: B14754521
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: VGKWUQZAFRYZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quercetin 3,5,3’-trimethyl ether is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. This compound is known for its enhanced solubility and bioavailability compared to its parent molecule, quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .

Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .

Wissenschaftliche Forschungsanwendungen

Quercetin 3,5,3’-trimethyl ether has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Quercetin 3,5,3’-trimethyl ether is compared with other methylated quercetin derivatives:

    Rhamnetin (7-O-methylquercetin): Known for its anti-inflammatory properties.

    Isorhamnetin (3’-O-methylquercetin): Exhibits antioxidant and anti-cancer activities.

    Tamaraxetin (4’-O-methylquercetin): Studied for its hepatoprotective effects.

    Azaleatin (5-O-methylquercetin): Noted for its anti-ulcer properties.

Uniqueness: Quercetin 3,5,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its parent compound and other methylated derivatives .

Eigenschaften

Molekularformel

C18H16O7

Molekulargewicht

344.3 g/mol

IUPAC-Name

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3

InChI-Schlüssel

VGKWUQZAFRYZOU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.